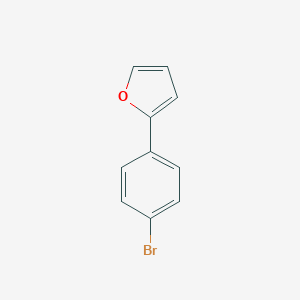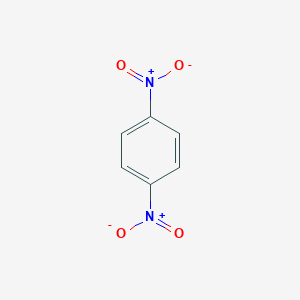
Tetrasodium benzene-1,2,4,5-tetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TBTC is a salt of benzene-1,2,4,5-tetracarboxylic acid and is commonly known as sodium tetrahydrate. It is a white crystalline powder that is soluble in water and has a molecular weight of 396.2 g/mol. TBTC has been extensively studied for its chelating properties, which have led to its use in several scientific research applications.
Mecanismo De Acción
TBTC acts as a chelating agent by binding to metal ions through its carboxylic acid groups. The complex formed between TBTC and metal ions is stable and can be easily separated from the sample matrix. The chelation process is reversible, which means that the metal ions can be released from the complex under specific conditions.
Biochemical and Physiological Effects:
TBTC has been shown to have low toxicity and is considered safe for use in scientific research. However, its physiological effects on humans and animals are not well understood. Therefore, caution should be exercised when handling TBTC in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBTC has several advantages for use in laboratory experiments, including its high stability and selectivity towards metal ions. It can be easily synthesized and has a low cost compared to other chelating agents. However, TBTC also has limitations, including its low solubility in organic solvents and its sensitivity to pH changes.
Direcciones Futuras
TBTC has several potential future directions in scientific research, including its use in drug delivery systems, catalysis, and nanotechnology. Its chelating properties can be utilized to design new drug molecules that target specific metal ions in the body. TBTC can also be used as a catalyst in chemical reactions, and its ability to form stable complexes can be used to synthesize new nanomaterials with unique properties.
In conclusion, TBTC is a versatile compound that has several applications in scientific research. Its chelating properties make it a valuable tool in analytical chemistry, environmental science, and material science. Future research on TBTC can lead to the development of new technologies and materials with potential applications in various fields.
Métodos De Síntesis
TBTC can be synthesized using several methods, including the reaction of benzene-1,2,4,5-tetracarboxylic acid with sodium hydroxide or sodium carbonate. The reaction typically takes place under high temperature and pressure conditions and yields a white crystalline powder.
Aplicaciones Científicas De Investigación
TBTC has several applications in scientific research, including its use as a chelating agent in analytical chemistry. It can be used to extract and purify metal ions from environmental samples, such as soil and water. TBTC is also used in material science to synthesize metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage and separation.
Propiedades
Número CAS |
148-04-9 |
|---|---|
Nombre del producto |
Tetrasodium benzene-1,2,4,5-tetracarboxylate |
Fórmula molecular |
C10H2Na4O8 |
Peso molecular |
342.08 g/mol |
Nombre IUPAC |
tetrasodium;benzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C10H6O8.4Na/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16;;;;/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |
Clave InChI |
MUZPXEPSRLGFMT-UHFFFAOYSA-J |
SMILES |
C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Otros números CAS |
148-04-9 |
Números CAS relacionados |
89-05-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)



![Benzo[G]chrysene](/img/structure/B86070.png)